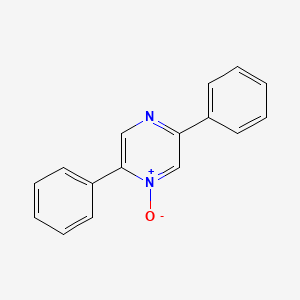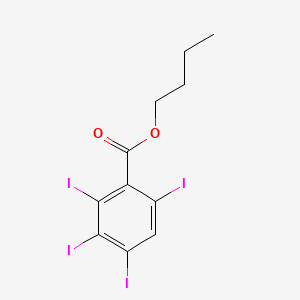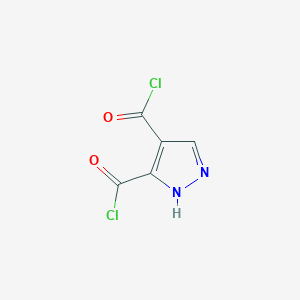
1H-Pyrazole-4,5-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4,5-dicarbonyl dichloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its versatility and applicability in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4,5-dicarbonyl dichloride typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of hydrazones derived from acetophenones and hydrazinylpyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer a simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and Selectfluor.
Reduction: Catalysts such as CuCl are used in reduction reactions.
Substitution: Nucleophiles like amines and halides are commonly employed.
Major Products: The major products formed from these reactions include various pyrazole derivatives, such as acylpyrazoles and aminopyrazoles, which have significant biological and photophysical properties .
Scientific Research Applications
1H-Pyrazole-4,5-dicarbonyl dichloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with antibacterial, antifungal, and anticancer properties.
Medicine: It is employed in the design of pharmaceutical agents targeting various diseases.
Industry: The compound finds applications in the production of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4,5-dicarbonyl dichloride involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of biological pathways. This interaction is crucial for its biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-Benzyl-1H-Pyrazole-3,5-dicarbonyl dichloride: Similar in structure but with a benzyl group, offering different reactivity and applications.
4,5-Dihydro-1H-pyrazole: A reduced form of pyrazole with distinct chemical properties.
Uniqueness: 1H-Pyrazole-4,5-dicarbonyl dichloride stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
35344-96-8 |
|---|---|
Molecular Formula |
C5H2Cl2N2O2 |
Molecular Weight |
192.98 g/mol |
IUPAC Name |
1H-pyrazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4(10)2-1-8-9-3(2)5(7)11/h1H,(H,8,9) |
InChI Key |
COEFVLAKIGYGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


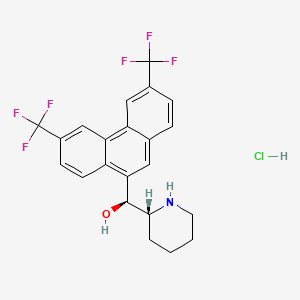

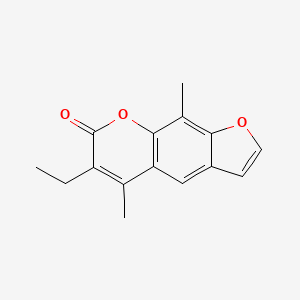
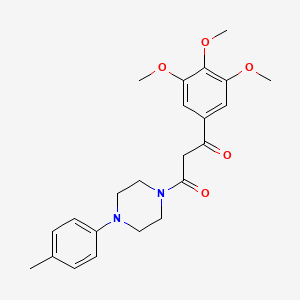


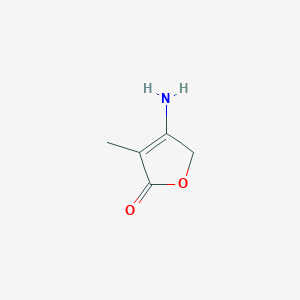

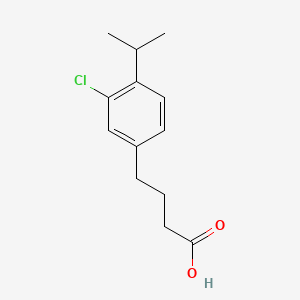

![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
